3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C20H23NO4 and a molecular weight of 341.4 g/mol . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a phenyl group and a 3,4-dimethoxyphenylethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with phthalic anhydride to form an intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the pyrrolidine-2,5-dione core.
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of the pyrrolidine-2,5-dione core.
Uniqueness
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with a 3,4-dimethoxyphenylethylamino group. This structure imparts distinct chemical properties and biological activities, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h3-9,12,16,21H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAHCXBEGOWHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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